PB17-026-01

SHP2 inhibition Structure-activity relationship Oncology

PB17-026-01 is a structurally validated SHP2 allosteric inhibitor with an IC50 of 38.9 nM. Its binding mode, involving a unique hydrogen bond with T253 (PDB: 7XHQ), distinguishes it from SHP099. This validated scaffold has enabled the development of optimized derivatives with enhanced potency, making it a superior reference compound for SAR studies and rational inhibitor design.

Molecular Formula C22H25Cl2N5O2
Molecular Weight 462.4 g/mol
Cat. No. B12389998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePB17-026-01
Molecular FormulaC22H25Cl2N5O2
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1C(C2(CCN(CC2)C3=NN4C=CC(=C4C(=O)N3C)C5=C(C(=CC=C5)Cl)Cl)CO1)N
InChIInChI=1S/C22H25Cl2N5O2/c1-13-19(25)22(12-31-13)7-10-28(11-8-22)21-26-29-9-6-15(18(29)20(30)27(21)2)14-4-3-5-16(23)17(14)24/h3-6,9,13,19H,7-8,10-12,25H2,1-2H3/t13-,19+/m1/s1
InChIKeyCRDRKYXRTQUBHK-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PB17-026-01: SHP2 Allosteric Inhibitor with Validated Structural Binding Mode for Oncology Research Procurement


PB17-026-01 is a pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one based allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) [1]. The compound binds to the SHP2 allosteric pocket, stabilizing the auto-inhibited conformation of the enzyme [1]. Its chemical structure has been elucidated as 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, with a molecular formula of C22H25Cl2N5O2 and molecular weight of 462.37 . The compound's co-crystal structure with SHP2 has been deposited in the Protein Data Bank (PDB: 7XHQ), providing atomic-level validation of its binding pose [2]. PB17-026-01 serves as a foundational scaffold for SHP2 inhibitor development programs and has been used as a reference compound in subsequent medicinal chemistry optimization campaigns [3].

Why SHP2 Allosteric Inhibitors Cannot Be Interchanged: Structural Basis for PB17-026-01 Selection


SHP2 allosteric inhibitors exhibit divergent binding interactions within the tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains [1]. Despite targeting the same allosteric site, compounds in this class demonstrate distinct hydrogen bonding patterns and terminal group interactions that directly translate to substantial differences in inhibitory potency [1]. For instance, while the benchmark compound SHP099 forms a hydrogen bond with residue E250, PB17-026-01 establishes an alternative hydrogen bond with T253, demonstrating that alternative interactions within the same pocket can be exploited to achieve different pharmacological profiles . Furthermore, even structurally analogous compounds differing by minor terminal modifications can exhibit dramatic potency variations—as evidenced by PB17-026-01 and its close analogue PB17-036-01, which share the same core scaffold yet differ by approximately 20-fold in enzymatic inhibition [1]. Consequently, procurement decisions based solely on compound class membership or scaffold similarity cannot reliably predict functional activity; only compounds with experimentally validated structural and biochemical characterization should be selected for specific research applications.

PB17-026-01 Quantitative Differentiation Evidence: Comparator Data for Procurement Validation


Enzymatic Inhibitory Potency: PB17-026-01 vs. Direct Analogue PB17-036-01

PB17-026-01 exhibits approximately 20-fold greater inhibitory activity against SHP2 compared to its direct structural analogue PB17-036-01 in the same enzymatic assay system [1]. Co-crystal structural analysis revealed that both compounds occupy the identical allosteric binding pocket, but PB17-026-01 forms additional polar contacts with its terminal group that contribute to enhanced binding stabilization and superior inhibitory potency [1].

SHP2 inhibition Structure-activity relationship Oncology

Distinct Hydrogen Bonding Pattern: PB17-026-01 vs. SHP099 in Allosteric Pocket

PB17-026-01 demonstrates a distinct hydrogen bonding pattern within the SHP2 allosteric pocket compared to the well-characterized benchmark compound SHP099 . While SHP099 forms a hydrogen bond with residue E250, PB17-026-01 establishes an alternative hydrogen bond with residue T253, representing a different molecular interaction network within the same allosteric site . This structural distinction provides an alternative binding mode that may circumvent specific resistance mechanisms or enable distinct pharmacological profiles.

Allosteric binding Hydrogen bonding SHP2

Scaffold Optimization Baseline: PB17-026-01 as Starting Point for B1 and B8 Development

PB17-026-01 served as the foundational pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold from which optimized inhibitors B1 and B8 were developed through structure-guided expansion strategy [1]. Systematic optimization of the PB17-026-01 core scaffold yielded compounds B1 and B8 with enhanced enzymatic inhibition (IC50 = 39 nM and 15 nM, respectively), representing up to a 2.6-fold improvement in potency for B8 relative to the parent compound [1].

Medicinal chemistry Lead optimization AML

Co-Crystal Structure Validation: Atomic-Level Binding Mode Confirmation

The co-crystal structure of SHP2 bound with PB17-026-01 has been experimentally determined and deposited in the Protein Data Bank (PDB: 7XHQ), providing atomic-resolution validation of its binding pose within the allosteric pocket [1]. This contrasts with many SHP2 allosteric inhibitors in the literature for which no experimental structure is publicly available, limiting their utility for structure-based drug design campaigns. The structure reveals that PB17-026-01 binds at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of the enzyme [1].

X-ray crystallography Structure-based drug design SHP2 allostery

PB17-026-01 Validated Research Applications Based on Quantitative Evidence


Structure-Based Drug Design Using Experimentally Validated Co-Crystal Template

Researchers engaged in rational SHP2 inhibitor design can directly utilize the publicly available co-crystal structure of PB17-026-01 bound to SHP2 (PDB: 7XHQ) for molecular docking studies, virtual screening campaigns, and structure-guided lead optimization [1]. The atomic-level validation of its allosteric binding mode—specifically the hydrogen bond with T253 that distinguishes it from SHP099—provides a reliable structural template for designing novel derivatives with alternative interaction networks [1]. This application is supported by the successful use of PB17-026-01 as the starting scaffold in the development of optimized inhibitors B1 and B8, which demonstrated enhanced potency and therapeutic synergy [2].

Structure-Activity Relationship Studies with Validated Comparator Compound

PB17-026-01 serves as a superior reference compound for SAR investigations due to the availability of its direct head-to-head comparison with analogue PB17-036-01 in the same experimental system [1]. The ~20-fold potency difference between these structurally related compounds—despite both occupying the identical allosteric pocket—provides a well-characterized system for probing the functional consequences of terminal group modifications on SHP2 inhibition [1]. Investigators can use PB17-026-01 as a benchmark against which to compare novel derivatives, with the co-crystal structures of both compounds (PDB: 7XHQ and 7XHR) enabling detailed analysis of structure-function relationships [1].

Orthogonal SHP2 Chemical Probe for Pathway Validation Studies

Investigators requiring orthogonal SHP2 inhibition tools to validate biological findings can employ PB17-026-01 alongside SHP099 as structurally distinct probes [1]. The distinct hydrogen bonding pattern of PB17-026-01 (T253 interaction) compared to SHP099 (E250 interaction) provides an alternative binding mode within the same allosteric pocket [1]. This differentiation is critical for confirming that observed biological effects are attributable to SHP2 allosteric inhibition rather than compound-specific off-target activities, a best practice in chemical biology target validation [1].

Medicinal Chemistry Lead Optimization Starting Point

PB17-026-01 represents a validated lead compound for medicinal chemistry programs targeting SHP2-driven malignancies. The compound's pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold has been successfully advanced to produce optimized derivatives B1 and B8 through structure-guided expansion, demonstrating the scaffold's tractability for systematic SAR exploration [1]. B8, derived from this optimization campaign, achieved 2.6-fold improved enzymatic potency (IC50 = 15 nM vs. 38.9 nM for PB17-026-01) and exhibited synergistic efficacy with MCL-1 inhibitors in AML models, validating PB17-026-01 as a productive starting point for further development [1].

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